molecular formula C₅H₁₂N₂O₈P₂ B1662486 Zoledronic acid hydrate CAS No. 165800-06-6

Zoledronic acid hydrate

货号 B1662486
CAS 编号: 165800-06-6
分子量: 290.11 g/mol
InChI 键: FUXFIVRTGHOMSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zoledronic acid hydrate, also known as zoledronate, is a bisphosphonate bone resorption inhibitor . It inhibits farnesyl diphosphate (FPP) synthase, which results in downstream inhibition of osteoclast activity and reduced bone resorption and turnover .


Synthesis Analysis

Zoledronic acid is successfully separated from its related substances, including remaining imidazol-1-yiacetic acid in the synthesis of zoledronic acid and other possible impurities of oxidation and decomposition .


Molecular Structure Analysis

Zoledronic acid has a high affinity for hydroxyapatite (Ki = 3.5 μM), which allows it to bind directly to mineralized bone .


Chemical Reactions Analysis

Zoledronic acid has been associated with changes in urinalysis, including grade 1 proteinuria and protein to creatinine ratio of 7.5 .


Physical And Chemical Properties Analysis

Zoledronic acid is a white crystalline powder . More detailed physical and chemical properties can be found in the Certificate of Analysis .

科学研究应用

  • Treatment of Hepatocellular Carcinoma

    • Field : Oncology
    • Application : Zoledronic acid hydrate is used in combination with PD-1 for the treatment of hepatocellular carcinoma .
    • Methods : A mouse model of hepatocellular carcinoma was established by subcutaneously injecting Hepa1-6 cell line. The tumor volume in the Zoledronic acid plus anti-PD-1 monocloning antibody (anti-PD-1 mAb) treatment groups was significantly smaller than that of control group .
    • Results : The synergistic anti-tumor effect of Zoledronic acid and anti-PD-1 mAb may be related to Zoledronic acid-induced polarization of macrophages toward the M1 phenotype .
  • Treatment of Osteoporosis and Cancer Bone Metastasis

    • Field : Orthopedics
    • Application : Zoledronic acid hydrate, a third-generation bisphosphonate, has been extensively used to treat osteoporosis and cancer bone metastasis .
    • Methods : Zoledronic acid is delivered to the target region locally and sustainably .
    • Results : Zoledronic acid has demonstrated to suppress proliferation of varied cancer cells and selectively kill tumor-associated microphages (TAMs) .
  • Inhibition of Epithelial to Mesenchymal Transition (EMT) in HepG2 Cancer Cells

    • Field : Oncology
    • Application : Zoledronic acid-loaded lipidic nanoparticles enhance apoptosis and attenuate invasiveness by inhibiting epithelial to mesenchymal transition (EMT) in HepG2 cancer cells .
    • Methods : Zoledronic acid-loaded lipidic nanoparticles were characterized in terms of zeta potential, particle size, and scanning electron microscope (SEM) as well as cell internalization. To measure the anti-proliferative effects of Zoledronic acid-loaded lipidic nanoparticles, annexin-V/PI and MTT assays were employed .
    • Results : The IC50 values for Zoledronic acid and Zoledronic acid-loaded lipidic nanoparticles were 90±3.1 and 54.6±2.4 µM, respectively. The population of apoptotic cells was increased from 17±2% to 27±4% (p <0.05) in response to treatment with Zoledronic acid-loaded lipidic nanoparticles .
  • Adjuvant Therapy in Breast Cancer

    • Field : Oncology
    • Application : Zoledronic acid has been used as an adjuvant therapy in patients with breast cancer .
    • Methods : The specific methods of application are not detailed in the source, but typically, Zoledronic acid is administered intravenously .
    • Results : The results show a clear benefit of Zoledronic acid in the adjuvant setting, potentially identifying specific subgroups that may experience an even more substantial benefit from the administration of Zoledronic acid .

安全和危害

Common adverse effects of zoledronic acid include nausea, vomiting, gastrointestinal irritation, fatigue, decreased red blood cell count (anemia), constipation, fever, shortness of breath (dyspnea), and bone pain . No special precautions are necessary if used correctly .

未来方向

Zoledronic acid has shown promise in cancer research, inhibiting proliferation, angiogenesis, and adhesion to bone in several cancer cell lines . It has also been found to inhibit breast and prostate carcinoma cell invasion in vitro . A major advantage of zoledronic acid is that intravenous zoledronic acid often guarantees a therapeutic effect for up to 1 year after infusion .

属性

IUPAC Name

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXFIVRTGHOMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168029
Record name Zoledronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zoledronic acid hydrate

CAS RN

165800-06-6
Record name Zoledronic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoledronic acid monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOLEDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 1-imidazolylacetic acid (20 g, 0.159 mol) and phosphorous acid (19.6 g, 0.239 mol) in 1,2-dimethoxyethane (72 ml) is heated to 75° C. for 30 minutes. The mixture is cooled to 35-40° C. and then gradually introduced phosphorous trichloride (48 ml, 0.543 mol) while maintaining the temperature between 35-45° C. The mixture is heated to 63-67° C. for 3 hrs, whereby white solid results. It is then cooled to 0-5° C. and quenched by slow addition of water (160 ml) at 0-5° C. over a period of 1 hr. The resulting clear solution is heated at 100° C. for 3 hrs, cooled to ambient temperature and charcoalized. To the charcoalized solution is added acetone (320 ml). The mixture is then stirred for 4 hours at 20-25° C., the crystallized product is filtered, washed sequentially with chilled water (80 ml), acetone (80 ml) and dried in air oven at 55-60° C. until water content is between 6.2-7.2% w/w. Appearance: white crystalline solid, purity >99.5%, meeting specification as per IHS.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoledronic acid hydrate
Reactant of Route 2
Reactant of Route 2
Zoledronic acid hydrate
Reactant of Route 3
Reactant of Route 3
Zoledronic acid hydrate
Reactant of Route 4
Reactant of Route 4
Zoledronic acid hydrate
Reactant of Route 5
Zoledronic acid hydrate
Reactant of Route 6
Zoledronic acid hydrate

Citations

For This Compound
120
Citations
H Harada, N Shikama, H Wada… - Japanese Journal of …, 2021 - academic.oup.com
… zoledronic acid hydrate administration (6). In the study, SREs occurred in one of 10 patients in the RT and zoledronic acid hydrate … RT and zoledronic acid hydrate administration in bone …
Number of citations: 3 academic.oup.com
H Harada, N Shikama, H Wada, M Nozaki… - International Journal of …, 2017 - redjournal.org
… However, whether zoledronic acid hydrate with palliative RT … to determine whether zoledronic acid hydrate and palliative … Zoledronic acid hydrate and RT improved local SRE-free …
Number of citations: 1 www.redjournal.org
S Tanaka - Clinical Calcium, 2016 - europepmc.org
… Zoledronic acid hydrate(zoledronic acid)is an osteoporosis therapeutic agent which shows the fracture suppression effect with once-yearly intravenous infusion. Although zoledronic …
Number of citations: 2 europepmc.org
K Niibe, T Ouchi, R Iwasaki, T Nakagawa… - Journal of …, 2015 - jstage.jst.go.jp
… zoledronic acid-hydrate (Zometa®) only, two subjects were treated with denosumab only, and 12 subjects had changed medication from zoledronic acid-hydrate … zoledronic acid-hydrate …
Number of citations: 59 www.jstage.jst.go.jp
N Ashihara, K Nakajima, Y Nakamura… - Internal …, 2016 - jstage.jst.go.jp
… with repeated zoledronic acid hydrate after hydration to … zoledronic acid hydrate, elcatonin (Fig. 3), furosemide, and betamethasone. Despite the administration of zoledronic acid hydrate…
Number of citations: 11 www.jstage.jst.go.jp
A Latefi, DJ Mark, R Meshrekey, EE Klein… - International Journal of …, 2017 - redjournal.org
… Zoledronic acid hydrate is reported to have significantly … to determine whether zoledronic acid hydrate and palliative … RCC were treated with zoledronic acid hydrate of 4 mg repeated …
Number of citations: 2 www.redjournal.org
A Takeda, F Kawara, K Onishi, A Higashida… - … Gakkai Zasshi= The …, 2011 - europepmc.org
… -dose S-1 (50mg/body, po, days 1-14) and zoledronic acid hydrate (4mg/body, iv, day 1) to avoid … We consider low-dose S-1 and zoledronic acid hydrate combination therapy to be an …
Number of citations: 2 europepmc.org
N Matsuoka, T Katsuno, G Tagami, K Ishizuka… - CEN Case Reports, 2023 - Springer
… for hypercalcemia, discontinuation of oral vitamin D derivative and administration of saline and elcatonin were ineffective, and therapeutic intervention with zoledronic acid hydrate was …
Number of citations: 3 link.springer.com
Y Kimura, T Kawase, R Kawabata… - Gan to Kagaku ryoho …, 2013 - europepmc.org
… zoledronic acid hydrate (4 mg/body) were administrated. Since May 2011, S-1 (70 mg/m2) and zoledronic acid hydrate( 4 … Chemotherapy with zoledronic acid hydrate is considered as a …
Number of citations: 2 europepmc.org
T Osako, R Nishimura, Y Nishiyama, R Tashima… - The Breast, 2013 - infona.pl
PO72 CLINICAL SAFETY AND EFFICACY OF LONG-TERM USE OF ZOLEDRONIC ACID HYDRATE FOR BREAST CANCER BONE METASTASIS … PO72 CLINICAL SAFETY AND …
Number of citations: 0 www.infona.pl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。